molecular formula C15H19N3O B11979696 3-(2-(1-Piperidinyl)ethyl)-4(3H)-quinazolinone

3-(2-(1-Piperidinyl)ethyl)-4(3H)-quinazolinone

Cat. No.: B11979696
M. Wt: 257.33 g/mol
InChI Key: ASCJEWULDAPEFO-UHFFFAOYSA-N
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Description

3-(2-(1-Piperidinyl)ethyl)-4(3H)-quinazolinone is a heterocyclic organic compound that features a quinazolinone core structure with a piperidinyl ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(1-Piperidinyl)ethyl)-4(3H)-quinazolinone typically involves the reaction of quinazolinone derivatives with piperidine and ethylating agents. One common method includes the condensation of 2-aminobenzamide with ethyl chloroformate to form an intermediate, which is then reacted with piperidine under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-(1-Piperidinyl)ethyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.

Scientific Research Applications

3-(2-(1-Piperidinyl)ethyl)-4(3H)-quinazolinone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-(1-Piperidinyl)ethyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinyl group may enhance the compound’s ability to cross cell membranes and interact with intracellular targets. The quinazolinone core can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(1-Piperidinyl)ethyl)-4(3H)-quinazolinone is unique due to its specific structural features, which confer distinct chemical and biological properties. The combination of the quinazolinone core and the piperidinyl ethyl substituent allows for versatile chemical reactivity and potential therapeutic applications.

Properties

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

3-(2-piperidin-1-ylethyl)quinazolin-4-one

InChI

InChI=1S/C15H19N3O/c19-15-13-6-2-3-7-14(13)16-12-18(15)11-10-17-8-4-1-5-9-17/h2-3,6-7,12H,1,4-5,8-11H2

InChI Key

ASCJEWULDAPEFO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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